2-Chloro-6-methylbenzoyl chloride

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2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) is a disubstituted aromatic acyl halide derivative, with a chlorine atom at the ortho (2-) position and a methyl group at the other ortho (6-) position of the benzoyl chloride core. This specific substitution pattern imparts unique steric and electronic properties compared to simpler, monosubstituted benzoyl chlorides.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 89894-44-0
Cat. No. B1592655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylbenzoyl chloride
CAS89894-44-0
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)C(=O)Cl
InChIInChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3
InChIKeyNPRWNQSMJBAKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) | Technical Specifications & In-Class Context


2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) is a disubstituted aromatic acyl halide derivative, with a chlorine atom at the ortho (2-) position and a methyl group at the other ortho (6-) position of the benzoyl chloride core . This specific substitution pattern imparts unique steric and electronic properties compared to simpler, monosubstituted benzoyl chlorides. The compound is primarily utilized as a reactive intermediate in organic synthesis, enabling the introduction of the 2-chloro-6-methylbenzoyl moiety into more complex molecular structures . It is typically supplied as a liquid with a purity specification of ≥95% or 98% .

Why 2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) Cannot Be Substituted by Generic Analogs


Generic substitution among benzoyl chlorides is not scientifically valid due to the profound impact of the ortho-effect on reactivity, selectivity, and the resulting physicochemical properties of downstream products [1]. The presence of a methyl group at the 6-position and a chlorine at the 2-position creates a unique steric and electronic environment . This dual substitution pattern directly influences the rate and mechanism of nucleophilic acyl substitution reactions, which are central to its application as a building block. Using an unsubstituted, monosubstituted, or differently disubstituted benzoyl chloride would alter reaction kinetics, potentially lead to different product isomers, and change the steric bulk and lipophilicity of the final molecule, thereby invalidating the intended chemical or biological outcome [1]. The specific substitution pattern is therefore not an interchangeable feature but a critical design element.

Quantitative Differentiation: 2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) vs. Comparators


Purity Benchmarking: 2-Chloro-6-methylbenzoyl chloride vs. 2,6-Dichlorobenzoyl Chloride

In a direct comparison of commercial specifications, 2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0) is consistently available at a standard purity of 98% from major scientific suppliers . This provides a reliable baseline for research and development. In contrast, a key analog, 2,6-Dichlorobenzoyl chloride (CAS 4659-45-4), is frequently listed with a purity of 98% . While the purity specification is similar, the significant difference in molecular weight (189.04 g/mol vs. 209.46 g/mol) and the presence of a methyl group instead of a second chlorine atom means the two compounds are not interchangeable and require separate procurement.

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Reactivity Modulation via Ortho-Effect: 2,6-Disubstituted vs. 4-Methoxybenzoyl Chloride

The solvolysis of 2,6-dimethylbenzoyl chloride is known to proceed via an ionization pathway, exhibiting characteristics similar to that of p-methoxybenzoyl chloride, a highly activated substrate [1]. By inference, the replacement of one methyl group with a chlorine atom in 2-chloro-6-methylbenzoyl chloride is expected to moderate this reactivity due to the electron-withdrawing effect of chlorine. A quantitative study on the closely related 2,6-dichlorobenzoyl chloride demonstrates this principle, showing an ionization pathway with a moderate nucleophilic solvation component across 30 different solvents [1]. The 2-chloro-6-methylbenzoyl chloride therefore occupies a distinct reactivity niche between the electron-rich 2,6-dimethyl derivative and the electron-deficient 2,6-dichloro derivative.

Reaction Kinetics Mechanism Solvolysis

Synthetic Yield Benchmarking: Acylation to Acid Chloride

The synthesis of 2-Chloro-6-methylbenzoyl chloride from its parent carboxylic acid using thionyl chloride (SOCl2) has been reported to achieve yields of over 80% [1]. While specific yield data for the synthesis of simpler analogs like 2-chlorobenzoyl chloride or 2-methylbenzoyl chloride under identical conditions is not directly compared in this source, this reported yield establishes a quantitative baseline for the compound's preparation. This is consistent with typical yields for the synthesis of acid chlorides from aromatic carboxylic acids using thionyl chloride, which are often in the range of up to 80% for analogous systems [2].

Synthetic Methodology Yield Process Chemistry

Physical State and Handling: Liquid vs. Solid Analogs

In a direct head-to-head comparison of physical properties, 2-Chloro-6-methylbenzoyl chloride is a liquid at room temperature, with a reported boiling range of 114-116 °C at 16 mmHg and a density of 1.312 g/cm³ [1]. This contrasts with the closely related 2,6-Dichlorobenzoyl chloride (CAS 4659-45-4), which is a low-melting solid at room temperature, with a melting point around 18-20°C . The liquid state of the target compound can simplify handling, dispensing, and dissolution in certain reaction setups compared to a solid that requires pre-melting or weighing as a solid.

Physical Properties Formulation Handling

Validated Application Scenarios for 2-Chloro-6-methylbenzoyl chloride (CAS 89894-44-0)


Synthesis of Bioactive Small Molecules Requiring Ortho-Substituted Benzamide Cores

This compound serves as a key acylating agent for introducing the 2-chloro-6-methylbenzoyl moiety into amine-containing scaffolds. Its use as an intermediate is documented in patent literature for the synthesis of complex molecules [1]. The specific substitution pattern is crucial for modulating steric hindrance and lipophilicity, which can influence target binding and pharmacokinetic properties. For instance, it has been employed in the synthesis of intermediates for potential pharmaceutical compositions [1].

Synthesis of Agrochemical Building Blocks

The compound's reactive acyl chloride group allows for efficient conjugation with various nucleophiles to form amide, ester, and thioester linkages, which are common motifs in agrochemicals. The ortho-chloro and ortho-methyl substituents provide a specific steric and electronic profile that can confer selectivity and potency against biological targets in crop protection. While specific agrochemical structures are not detailed here, its use as a versatile building block in this field is consistent with its reactivity profile [2].

Preparation of Functionalized Polymers and Materials

The compound can act as a chain transfer agent or end-capping reagent in polymer synthesis [2]. The ortho-substituents can influence polymer properties such as solubility, glass transition temperature (Tg), and thermal stability. Its reactivity allows for the precise installation of the 2-chloro-6-methylbenzoyl group onto polymer chains or functional surfaces.

Model Compound for Mechanistic and Solvolysis Studies

As a 2,6-disubstituted benzoyl chloride, this compound is a valuable probe for investigating the ortho-effect in nucleophilic acyl substitution reactions [3]. Its distinct substitution pattern, intermediate between the electron-rich 2,6-dimethyl and electron-deficient 2,6-dichloro analogs, makes it an excellent candidate for studying the interplay of steric and electronic effects on reaction rates and mechanisms in various solvent systems [3].

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